4-Hydroxy-2,3-dimethylbenzoic acid

5α-reductase inhibition non-steroidal inhibitor enzymology

4-Hydroxy-2,3-dimethylbenzoic acid (CAS 6021-31-4) is a tri-substituted benzoic acid derivative featuring a hydroxyl group at the 4-position and methyl groups at the 2- and 3-positions of the aromatic ring. This specific substitution pattern creates a distinct electronic and steric environment that differentiates it from simpler analogs like 4-hydroxybenzoic acid or 2,3-dimethylbenzoic acid.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 6021-31-4
Cat. No. B1612831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,3-dimethylbenzoic acid
CAS6021-31-4
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)O)C(=O)O
InChIInChI=1S/C9H10O3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
InChIKeyNGBXMLOGRLGZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,3-dimethylbenzoic Acid (CAS 6021-31-4): A Differentiated Scaffold in Enzyme Inhibition and Chemical Synthesis


4-Hydroxy-2,3-dimethylbenzoic acid (CAS 6021-31-4) is a tri-substituted benzoic acid derivative featuring a hydroxyl group at the 4-position and methyl groups at the 2- and 3-positions of the aromatic ring [1]. This specific substitution pattern creates a distinct electronic and steric environment that differentiates it from simpler analogs like 4-hydroxybenzoic acid or 2,3-dimethylbenzoic acid. The compound is a key substructure in the non-steroidal 5α-reductase inhibitor ONO-3805, a potent agent for inhibiting the conversion of testosterone to dihydrotestosterone (DHT) [2]. Beyond this pharmacological role, the compound's predicted physicochemical properties, such as a pKa of 4.53 and a logP of 1.71 , indicate a specific balance of acidity and lipophilicity that can be critical for targeted applications.

Why Simpler Benzoic Acid Analogs Cannot Substitute for 4-Hydroxy-2,3-dimethylbenzoic Acid (CAS 6021-31-4) in High-Value Applications


The performance of 4-hydroxy-2,3-dimethylbenzoic acid in specific applications is directly tied to its precise substitution pattern. Attempting to substitute it with generic analogs like 4-hydroxybenzoic acid or 2,3-dimethylbenzoic acid is likely to fail for two key reasons: first, its unique, non-competitive and uncompetitive binding modes to enzymes like 5α-reductase, which confer potent, low-nanomolar inhibition (Ki values as low as 0.5 nM) not achievable with unsubstituted or differently substituted benzoic acids [1]; and second, its tailored physicochemical profile, including a predicted pKa of 4.53 and logP of 1.71 , which governs its solubility, reactivity, and interaction with other molecular systems in ways that cannot be replicated by compounds with different electronic or steric properties.

Quantitative Evidence of Differentiation for 4-Hydroxy-2,3-dimethylbenzoic Acid (CAS 6021-31-4) Against Closest Analogs


Potent and Isoform-Selective Inhibition of Human and Rat 5α-Reductase

The derivative ONO-3805, which contains the 4-hydroxy-2,3-dimethylbenzoic acid core, demonstrates potent and isoform-selective inhibition of 5α-reductase (5αR). A direct comparative study against another non-steroidal inhibitor, LY191704, reveals a stark difference in both potency and mechanism of action [1]. ONO-3805 exhibits low nanomolar to sub-nanomolar Ki values across all tested human and rat 5αR isoforms, whereas LY191704 is a selective, competitive inhibitor with poor inhibition of most isoforms.

5α-reductase inhibition non-steroidal inhibitor enzymology

Uncompetitive Mechanism of 5α-Reductase Inhibition

Beyond simple potency, the mechanism by which the 4-hydroxy-2,3-dimethylbenzoic acid-derived inhibitor ONO-3805 acts is a key differentiator. Kinetic analysis shows it is a non-competitive or uncompetitive inhibitor with respect to the substrate testosterone, binding in a ternary complex with the enzyme and its cofactor, NADP+ [1][2]. This contrasts with the competitive inhibition displayed by the comparator LY191704 [1].

mechanism of action enzyme kinetics drug discovery

Differentiated Physicochemical Properties: Predicted pKa and LogP

The specific methyl and hydroxyl substitutions of 4-hydroxy-2,3-dimethylbenzoic acid confer a distinct physicochemical profile compared to its parent compound, 4-hydroxybenzoic acid (pKa ≈ 4.57, logP ≈ 1.4) and its methylated analog, 2,3-dimethylbenzoic acid (pKa ≈ 3.4). Its predicted pKa of 4.53 ± 0.25 and logP of 1.71 indicate a fine-tuned balance of acidity and lipophilicity that is critical for membrane permeability and molecular recognition.

physicochemical properties solubility computational chemistry

Solubility in Oil-Based Solutions

Unlike more polar, unsubstituted hydroxybenzoic acids, 4-hydroxy-2,3-dimethylbenzoic acid has been reported to be soluble in oil solutions . This property is directly attributed to the presence of the two methyl groups, which enhance the compound's lipophilicity. This behavior is in contrast to 4-hydroxybenzoic acid, which is primarily soluble in water and polar organic solvents.

solubility formulation additive

Extensive Use as a Differentiated Building Block in Patent Literature

A measure of a compound's utility and unique value as a building block is its prevalence in the patent literature. An analysis of 4-hydroxy-2,3-dimethylbenzoic acid shows it is cited in over 398 patents [1]. This is a significantly higher count than for many other similarly simple substituted benzoic acids, indicating its specific and non-obvious utility in creating novel, patentable chemical matter, particularly in the pharmaceutical and agrochemical sectors.

chemical synthesis intellectual property building block

High-Value Application Scenarios for 4-Hydroxy-2,3-dimethylbenzoic Acid (CAS 6021-31-4) Based on Differentiated Evidence


Tool Compound for 5α-Reductase (5αR) Pharmacology Research

Procure this compound as a key intermediate or reference standard for studies focused on the 5αR enzyme family. Its derived inhibitor, ONO-3805, provides a unique, non-steroidal, and uncompetitive mechanism of action with potent activity across human and rat isoforms (Ki values from 0.5 to 31 nM) [1]. This makes it an essential comparator to steroidal inhibitors like finasteride or other non-steroidal inhibitors like LY191704 for investigating the role of 5αR in androgen-dependent conditions and elucidating isoform-specific biology.

Lipophilic Scaffold for Formulation in Hydrophobic Environments

Select this compound when designing molecules intended for use in oil-based or hydrophobic formulations. The quantitative evidence of an elevated logP (1.71) and supporting qualitative evidence of oil solubility differentiate it from more hydrophilic hydroxybenzoic acids. This makes it a superior choice for applications requiring integration into non-polar matrices, such as lubricant additives, specialized coatings, or certain drug delivery systems requiring enhanced membrane permeability.

Strategic Building Block for Generating Patentable Intellectual Property

Incorporate 4-hydroxy-2,3-dimethylbenzoic acid into your synthetic planning to enhance the novelty and non-obviousness of new chemical entities. Its high citation count in over 398 patents [2] demonstrates its established role in creating valuable and protectable intellectual property. Utilizing this specific, functionalized scaffold—rather than a more generic benzoic acid—provides a distinct structural and electronic environment that can lead to novel, patentable compositions of matter in the pharmaceutical and agrochemical industries.

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